![molecular formula C16H11Br2NO4S B6434397 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate CAS No. 2419362-01-7](/img/structure/B6434397.png)
5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate
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Overview
Description
5,7-Dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of a broader class of quinoline derivatives, which are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate typically involves the bromination of quinoline derivatives followed by sulfonation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like chloroform . The sulfonation step can be achieved using sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of quinoline derivatives with reduced bromine atoms.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its unique biological properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death in microbial and cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate stands out due to its unique combination of bromine and methoxy groups, which confer distinct chemical and biological properties. This compound exhibits higher stability and reactivity, making it a valuable tool in various research applications.
Biological Activity
5,7-Dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate (CAS Number: 2419362-01-7) is a chemical compound recognized for its potential biological activities and applications in medicinal chemistry. This compound is part of the quinoline derivatives class, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
- Molecular Formula : C16H11Br2NO4S
- Molecular Weight : 473.1 g/mol
- IUPAC Name : (5,7-dibromoquinolin-8-yl) 4-methoxybenzenesulfonate
Synthesis
The synthesis of this compound typically involves:
- Bromination : Using brominating agents such as N-bromosuccinimide (NBS).
- Sulfonation : Following bromination, sulfonation is performed to introduce the sulfonate group.
These reactions are generally carried out in organic solvents under controlled conditions to ensure high yields and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related quinoline derivatives show effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural features .
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. Preliminary investigations into the biological activity of this compound suggest it may inhibit cancer cell proliferation through mechanisms involving DNA interaction and disruption of cellular processes:
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that quinoline derivatives can exhibit cytotoxic effects on several cancer cell lines, including A549 (lung cancer), SNU-638 (stomach cancer), and HL-60 (leukemia). The IC50 values for these compounds often range between 0.082 µM to higher concentrations depending on the specific derivative tested .
- Mechanism of Action : The proposed mechanism includes inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. This was evidenced by plasmid cleavage assays where significant inhibitory activity was observed at concentrations around 200 µM .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 Range |
---|---|---|---|
This compound | Potentially high | Significant | 0.082 µM - >200 µM |
Ellipticine | Moderate | High | 1.82 - 5.97 µM |
This table illustrates that while the specific activity of this compound is still being characterized, it shows promise comparable to established compounds in both antimicrobial and anticancer contexts.
Properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2NO4S/c1-22-10-4-6-11(7-5-10)24(20,21)23-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXIXZRAJCDSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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